4-(Cyclopentylsulfanyl)benzaldehyde
Description
Significance of Aromatic Aldehydes in Organic Synthesis
Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in a multitude of chemical transformations. Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide array of reactions. These include nucleophilic additions, Wittig reactions, and various condensation reactions to form carbon-carbon and carbon-heteroatom bonds. orientjchem.orgcymitquimica.commdpi.comresearchgate.net
The benzene (B151609) ring in aromatic aldehydes can be further functionalized, allowing for the synthesis of a diverse range of derivatives with tailored electronic and steric properties. orientjchem.org They are fundamental precursors for the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. cymitquimica.com The aldehyde group itself can be easily oxidized to a carboxylic acid or reduced to an alcohol, further extending its synthetic utility.
Relevance of Sulfur-Containing Organic Compounds in Chemical Research
Organosulfur compounds are ubiquitous in nature and play a critical role in numerous biological processes. nih.gov In the realm of chemical research, the incorporation of sulfur atoms into organic molecules imparts unique properties. The sulfur atom, being larger and less electronegative than oxygen, can influence a molecule's conformation, lipophilicity, and metabolic stability. nih.gov
Thioethers, such as the cyclopentylsulfanyl group in the target molecule, are known for their chemical stability and their ability to coordinate with metal catalysts. whiterose.ac.uk The C-S bond is a key feature in many biologically active compounds and is a focus for the development of new synthetic methodologies. nih.gov The presence of sulfur can also lead to interesting electronic properties and the potential for the compound to act as a ligand in coordination chemistry. whiterose.ac.uk
Contextualizing the Cyclopentyl Moiety in Structure-Activity Studies
The cyclopentyl group is a common lipophilic moiety incorporated into bioactive molecules to enhance their interaction with biological targets. google.com Its non-polar, cyclic structure can improve a compound's membrane permeability and metabolic stability by shielding it from enzymatic degradation. In structure-activity relationship (SAR) studies, the introduction of a cyclopentyl group can provide valuable insights into the spatial and hydrophobic requirements of a binding pocket. google.comgoogle.com The conformational flexibility of the cyclopentyl ring can also play a role in optimizing the binding affinity of a molecule to its target. google.com
Overview of Research Trajectories for Novel Chemical Entities
The quest for novel chemical entities is a central theme in modern chemical research, driven by the need for new materials, catalysts, and therapeutic agents. google.comsigmaaldrich.com Current research trends emphasize the development of efficient and sustainable synthetic methods, including C-H activation and flow chemistry, to access new molecular scaffolds. google.com There is also a growing interest in the design and synthesis of molecules with precisely controlled three-dimensional structures to probe and modulate biological processes. The exploration of compounds like 4-(Cyclopentylsulfanyl)benzaldehyde, which combine several important functional groups, aligns with the trajectory of creating molecular diversity and exploring new areas of chemical space.
Properties of this compound and Related Compounds
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄OS |
| Molecular Weight | 206.31 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be > 200 °C |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Comparison with Related Benzaldehyde (B42025) Derivatives:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| 4-Cyclobutylbenzaldehyde | C₁₁H₁₂O | 160.21 | --- |
| 4-Cyclopropylbenzaldehyde | C₁₀H₁₀O | 146.19 | --- |
| 4-(Cyclopentyloxy)benzaldehyde | C₁₂H₁₄O₂ | 190.24 | Colorless to pale yellow liquid or solid. cymitquimica.com |
| 4-(Pentyloxy)benzaldehyde | C₁₂H₁₆O₂ | 192.25 | --- |
Potential Synthetic Routes
The synthesis of this compound can be envisioned through several established synthetic methodologies in organic chemistry. A plausible and common approach would involve the nucleophilic substitution of a suitable starting material.
One potential route involves the reaction of 4-fluorobenzaldehyde (B137897) with cyclopentanethiol (B157770) in the presence of a base. This type of nucleophilic aromatic substitution is a well-documented method for forming aryl thioethers. mdpi.com
Proposed Synthesis of this compound:
Reactants:
4-Fluorobenzaldehyde
Cyclopentanethiol
A suitable base (e.g., potassium carbonate)
A polar aprotic solvent (e.g., dimethylformamide - DMF)
Reaction: The reaction would likely proceed by the deprotonation of cyclopentanethiol by the base to form the cyclopentanethiolate anion. This potent nucleophile would then attack the electron-deficient carbon atom of the benzene ring bearing the fluorine atom, displacing the fluoride (B91410) ion and forming the desired this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBKUFSLZFZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopentylsulfanyl Benzaldehyde and Analogues
Precursor Synthesis Strategies for 4-Halobenzaldehydes and Cyclopentanethiols
The primary precursors for the synthesis of 4-(cyclopentylsulfanyl)benzaldehyde are typically a 4-halobenzaldehyde and cyclopentanethiol (B157770).
4-Halobenzaldehydes: These compounds, where the halogen can be fluorine, chlorine, bromine, or iodine, are common starting materials in organic synthesis. For instance, 4-chlorobenzaldehyde (B46862) can be a precursor in the synthesis of other compounds, such as chloramphenicol. google.com The reactivity of the halogen in subsequent reactions often follows the order I > Br > Cl > F. The choice of the specific 4-halobenzaldehyde can depend on its commercial availability, cost, and reactivity in the desired thioetherification reaction.
Cyclopentanethiol: Also known as cyclopentyl mercaptan, this thiol is a commercially available reagent. nih.govsigmaaldrich.comsigmaaldrich.com It can be synthesized from cyclopentanol (B49286) through a two-step process. The first step involves the conversion of cyclopentanol to a suitable leaving group, such as a tosylate or a halide. In the second step, this intermediate is reacted with a source of the sulfhydryl group, like sodium hydrosulfide (B80085) (NaSH), to yield cyclopentanethiol. chegg.com
Nucleophilic Aromatic Substitution Approaches for Thioether Formation
Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl thioethers. jst.go.jp In this approach, a nucleophilic sulfur species, typically a thiolate, attacks an electron-deficient aromatic ring, displacing a leaving group, usually a halide.
For the synthesis of this compound, cyclopentanethiol is first deprotonated with a base to form the more nucleophilic cyclopentanethiolate. This thiolate then reacts with a 4-halobenzaldehyde. The aldehyde group (-CHO) is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making the SNAr reaction feasible.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), and in the presence of a base like potassium carbonate (K2CO3) or sodium tert-butoxide (t-BuOK). jst.go.jpnih.gov The reactivity of the 4-halobenzaldehyde is influenced by the nature of the halogen, with iodo and bromo derivatives being more reactive than chloro derivatives. nih.gov For less reactive aryl halides, the addition of a phase-transfer catalyst like 18-crown-6 (B118740) can enhance the reaction rate. jst.go.jpresearchgate.net
| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
| Heteroaryl Halide, Thiol | K2CO3 | DMAc | rt-100 °C | Heteroaryl Thioether | Good | nih.gov |
| 1-Chloro-3-fluorobenzene, 1-Dodecanethiol | t-BuOK | DMF | 0-25 °C | 1-Chloro-3-(dodecylthio)benzene | 91% | jst.go.jp |
Exploration of Alternative Synthetic Routes for the Cyclopentylsulfanyl Moiety Attachment
Besides the classic SNAr reaction, other methods can be explored for the formation of the C-S bond.
One such alternative involves the use of xanthates as thiol surrogates. mdpi.com Potassium O-ethyl xanthate (EtOCS2K) can react with aryl halides under visible-light irradiation to form aryl thioethers. mdpi.com This method avoids the use of foul-smelling thiols.
Another approach is the transthioetherification of aryl halides with existing thioethers or thioesters, catalyzed by palladium. rsc.orgnih.gov This reaction allows for the transfer of a thioalkyl group from one molecule to another.
Furthermore, thiol-epoxy "click" chemistry offers a highly efficient and regioselective route to β-hydroxy thioethers. ntu.edu.sg While not directly applicable to the synthesis of this compound, this methodology highlights the versatility of sulfur nucleophiles in forming C-S bonds under mild conditions.
Catalytic Protocols for Enhanced Reaction Efficiency and Selectivity
To overcome the limitations of uncatalyzed reactions, such as harsh conditions or low yields, various catalytic systems have been developed for thioether synthesis. acsgcipr.org These can be broadly classified into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis in Thioetherification
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for C-S bond formation. youtube.com Transition metal catalysts, particularly those based on palladium and copper, are highly effective. acsgcipr.org
Palladium-catalyzed reactions: Buchwald-Hartwig amination conditions can be adapted for thioetherification. acsgcipr.org These reactions typically employ a palladium precursor and a suitable ligand, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), to facilitate the coupling of aryl halides or triflates with thiols. nih.gov
Copper-catalyzed reactions: Copper-based catalysts, often referred to as Ullmann-type couplings, are also prevalent for forming aryl thioethers. acsgcipr.orgresearchgate.netmdpi.com These reactions can be more cost-effective than palladium-catalyzed systems.
| Catalyst System | Reactants | Base | Conditions | Product | Yield | Reference |
| PdCl2/Xantphos | 1-Ethoxy-4-iodobenzene, 2-(Methylmercapto)ethanol | KOtBu | 120 °C | Aryl methyl sulfide (B99878) | 82% | nih.gov |
| Ni(II) complex | Aryl halide, Thiophenol | NaOtBu | 100 °C | Aryl thioether | Good | nih.gov |
| CuI | Aryl halide, Alcohol, Lawesson's Reagent | - | - | Aryl sulfide | High | researchgate.net |
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. youtube.com This approach offers significant advantages in terms of catalyst recovery and recycling, contributing to more sustainable synthetic processes. youtube.com
For thioether synthesis, solid-supported catalysts, such as metal nanoparticles on a solid support, can be employed. While the development of heterogeneous catalysts for C-S bond formation is an active area of research, they hold the promise of more environmentally friendly and cost-effective industrial production. Metal-free dehydrative thioetherification using a recyclable NAFION® superacid catalyst has been reported for the conversion of various alcohols and thiols into thioethers, showcasing a move towards more sustainable methods. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. Key parameters that are typically optimized include:
Reactant Stoichiometry: The molar ratio of the 4-halobenzaldehyde to cyclopentanethiol can influence the reaction outcome.
Base: The choice and amount of base are critical for the deprotonation of the thiol and for neutralizing any acidic by-products. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and alkoxides (NaOtBu, KOtBu). jst.go.jpnih.govresearchgate.net
Solvent: The solvent can significantly affect the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF, DMSO, and DMAc are often used. jst.go.jpnih.govresearchgate.net
Temperature: The reaction temperature is a key factor in determining the reaction rate. While some modern catalytic systems operate at room temperature, others may require heating to achieve a reasonable conversion. jst.go.jpnih.gov
Catalyst and Ligand: In catalytic reactions, the choice of the metal precursor, ligand, and their concentrations are paramount for achieving high efficiency and selectivity. nih.govacsgcipr.orgnih.gov
A systematic approach, such as a Design of Experiment (DoE), can be employed to efficiently screen and optimize these parameters. nih.gov For instance, in the synthesis of allylic thioethers, various oxidants were screened to optimize the C-S bond formation. researchgate.net
Stereoselective Synthesis Considerations for Related Analogues
The stereoselective synthesis of analogues related to this compound, where a chiral center is introduced either on the cyclopentyl ring or at the sulfur atom, presents a significant synthetic challenge. Achieving high levels of stereocontrol requires carefully designed strategies, often involving asymmetric catalysis or the use of chiral auxiliaries. While direct stereoselective methods for this compound itself are not extensively documented in publicly available literature, principles derived from the synthesis of other chiral thioethers and cyclic compounds can be applied to its analogues.
The primary approaches to inducing chirality in these types of molecules revolve around two main strategies:
Asymmetric synthesis of the chiral cyclopentyl moiety: This involves creating a chiral cyclopentanethiol or a related cyclopentyl electrophile which can then be coupled with a protected 4-mercaptobenzaldehyde (B142403) derivative.
Asymmetric addition of a sulfur nucleophile to a prochiral cyclopentene (B43876) derivative: This strategy establishes the stereocenter on the cyclopentyl ring during the carbon-sulfur bond formation.
Recent advancements in organic synthesis have provided several powerful methods that could be adapted for the stereoselective preparation of analogues of this compound. These include enzyme-catalyzed reactions, organocatalyzed conjugate additions, and transition-metal-catalyzed cross-coupling reactions with chiral ligands.
One promising approach is the use of ene-reductases (EREDs). These enzymes have been shown to catalyze the asymmetric reduction of activated alkenes, and more recently, their application has been extended to the synthesis of chiral thioethers. nih.gov For instance, EREDs can catalyze the addition of a thiol to a prochiral vinyl sulfide, proceeding with high enantioselectivity. nih.gov This method offers a green and efficient route to chiral thioethers, and depending on the specific enzyme chosen, either enantiomer of the product can be selectively synthesized. nih.gov While this has been demonstrated on α-bromoacetophenones and pro-chiral vinyl sulfides, the principle could potentially be extended to analogues of the target molecule.
Organocatalysis provides another powerful tool for the stereoselective synthesis of related analogues. Chiral organocatalysts, such as chiral amines or thioureas, can activate substrates and facilitate enantioselective transformations. For example, the asymmetric conjugate addition of thiols to cyclic enones is a well-established method for creating chiral thioethers. bohrium.comresearchgate.net This strategy could be adapted to synthesize a chiral cyclopentyl sulfide ring system. The use of chiral bifunctional iminophosphorane catalysts has also been reported for the asymmetric addition of thiols to nitroalkenes, yielding chiral thioethers with good enantioselectivity. bohrium.com
Furthermore, transition metal catalysis employing chiral ligands is a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net Chiral cyclopentadienyl (B1206354) ligands, for instance, have been successfully used in a variety of metal-catalyzed enantioselective transformations. nih.gov Nickel-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of CF3-substituted chiral benzylic thioethers, showcasing the potential of this approach for creating stereogenic centers adjacent to a sulfur atom. bohrium.com
The following table summarizes potential stereoselective methodologies applicable to the synthesis of analogues of this compound, based on findings from related systems.
| Methodology | Catalyst/Reagent | Key Transformation | Potential Analogue | Reported Enantiomeric Excess (ee) | Reference |
| Biocatalytic Radical Addition | Ene-Reductase (ERED) | Radical addition to a pro-chiral vinyl sulfide | Chiral thioether | Up to >99.5% | nih.gov |
| Asymmetric Conjugate Addition | Chiral Bifunctional Iminophosphorane | Addition of a thiol to a nitroalkene | β-Nitro chiral thioether | Not specified | bohrium.com |
| Asymmetric Cross-Coupling | Nickel Catalyst with Chiral Ligand | Coupling of an organotitanium nucleophile with a CF3-substituted electrophile | CF3-substituted chiral benzylic thioether | Not specified | bohrium.com |
| Asymmetric α-Sulfenylation | Chiral Molecular Catalysts | Sulfenylation of an aldehyde | α-Thio chiral aldehyde | Not specified | bohrium.com |
| Asymmetric Halocyclization | Chiral Sulfide Catalyst | Halogen-induced cyclization | Chiral halogenated cyclic thioether | Not specified | rsc.org |
It is important to note that the successful application of these methods to the synthesis of chiral analogues of this compound would require significant optimization of reaction conditions, including the choice of catalyst, solvent, and protecting groups for the aldehyde functionality. Nevertheless, the existing literature provides a strong foundation for the development of robust stereoselective routes to these valuable compounds.
Advanced Spectroscopic and Structural Elucidation of 4 Cyclopentylsulfanyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data for 4-(Cyclopentylsulfanyl)benzaldehyde is not currently available in the public domain. The following sections outline the expected analyses that would be performed to characterize the compound's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be essential for identifying the chemical environment of the protons in the molecule. The spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the cyclopentyl group. The chemical shift (δ) of the aldehydic proton would likely appear in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons would exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene ring. The protons on the cyclopentyl ring would show complex multiplets in the aliphatic region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would be expected to display separate signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the cyclopentyl ring. The chemical shift of the carbonyl carbon would be the most downfield signal, typically in the range of 190-200 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the protons within the cyclopentyl ring and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the connection of the cyclopentylsulfanyl group to the benzaldehyde (B42025) moiety.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Investigations
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be anticipated around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group would appear around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. The spectrum would also feature absorptions related to the C-S bond and the cyclopentyl group.
Raman Spectroscopy Applications
Raman spectroscopy would provide complementary information to the FTIR data. The C=O stretching vibration would also be observable in the Raman spectrum. The aromatic ring vibrations would likely give rise to strong signals. Raman spectroscopy can be particularly useful for observing the C-S stretching vibration, which is sometimes weak in FTIR spectra.
Mechanistic Investigations of Chemical Transformations Involving 4 Cyclopentylsulfanyl Benzaldehyde
Reactivity Studies of the Aldehyde Functionality
The aldehyde group is a key reactive site in 4-(Cyclopentylsulfanyl)benzaldehyde, participating in a variety of transformations that are fundamental to organic synthesis.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This reaction, known as nucleophilic addition, proceeds through a tetrahedral alkoxide intermediate which is then typically protonated to yield an alcohol. pressbooks.pubmasterorganicchemistry.com The general mechanism involves the approach of the nucleophile to the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the breaking of the carbon-oxygen pi bond. masterorganicchemistry.com
Aromatic aldehydes like this compound are generally less reactive towards nucleophilic addition compared to their aliphatic counterparts. pressbooks.publibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the benzene (B151609) ring, which decreases the partial positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.pub The cyclopentylsulfanyl group, being an electron-donating group, further contributes to this effect.
Table 1: Comparison of Reactivity in Nucleophilic Addition
| Aldehyde | Relative Reactivity | Reason |
|---|---|---|
| Formaldehyde | Highest | No electron-donating groups, minimal steric hindrance. |
| Aliphatic Aldehydes | High | Alkyl groups are weakly electron-donating. |
| This compound | Moderate | Electron-donating resonance from the aromatic ring and the cyclopentylsulfanyl group reduces electrophilicity. pressbooks.pub |
| Ketones | Lower | Two electron-donating alkyl/aryl groups and greater steric hindrance. |
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
Schiff Base Formation: this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. nih.gov The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group). nih.govnih.gov The formation of stable Schiff bases with various amines highlights the utility of this compound as a building block in the synthesis of more complex molecules. researchgate.netresearchgate.net
Knoevenagel Condensation: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. organicreactions.orgwikipedia.org this compound can participate in this reaction, where the aldehyde acts as the electrophilic partner. The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The specific conditions, such as the choice of catalyst and solvent, can influence the reaction outcome and yield. organic-chemistry.orgresearchgate.netrsc.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, can lead to concomitant decarboxylation when a carboxylic acid group is present in the active methylene compound. wikipedia.orgorganic-chemistry.org
Oxidation and Reduction Pathways
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, 4-(Cyclopentylsulfanyl)benzoic acid. This transformation can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid undesired side reactions, such as oxidation of the thioether linkage.
Reduction: The aldehyde functionality can be reduced to a primary alcohol, [4-(Cyclopentylsulfanyl)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. msu.edu Interestingly, studies on the reduction of benzaldehyde (B42025) derivatives have shown that the reaction can sometimes lead to the formation of hydrobenzoin (B188758) through a photocatalytic process on carbon nanotube surfaces. rsc.org
Reactivity Profiling of the Thioether Linkage
The sulfur atom in the cyclopentylsulfanyl group possesses lone pairs of electrons, making the thioether linkage susceptible to oxidation. Strong oxidizing agents can convert the thioether to a sulfoxide (B87167) and further to a sulfone. Careful selection of reaction conditions is necessary to achieve selective oxidation of the aldehyde without affecting the thioether, or vice versa.
Kinetic and Thermodynamic Analysis of Key Reactions
Kinetic and thermodynamic studies provide valuable insights into the mechanisms of reactions involving this compound. For instance, kinetic analysis of the reaction of benzaldehyde derivatives with various reagents has been used to elucidate reaction mechanisms and the influence of substituents on reaction rates. researchgate.netresearchgate.net
In the context of Knoevenagel condensation, kinetic studies can help in optimizing reaction conditions by understanding the rate-determining step and the effect of catalyst concentration. researchgate.net Similarly, thermodynamic analysis can predict the position of equilibrium for reversible reactions like Schiff base formation.
For nucleophilic addition reactions, kinetic studies can quantify the relative reactivity of this compound compared to other aldehydes, providing a quantitative measure of the electronic and steric effects of the cyclopentylsulfanyl group. researchgate.net Hammett plots, which correlate reaction rates with substituent constants, can be a powerful tool in these analyses. researchgate.net
Computational Chemistry and Theoretical Modeling of 4 Cyclopentylsulfanyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
No published DFT studies were identified for 4-(Cyclopentylsulfanyl)benzaldehyde. Such studies would theoretically calculate parameters like optimized molecular geometry, bond lengths, bond angles, and electronic properties including HOMO-LUMO energy gaps and molecular electrostatic potential surfaces. For context, similar studies on 4-hydroxybenzaldehyde (B117250) have been performed using the B3LYP/6-31G(d,p) level of theory to determine its structural and electronic characteristics. mdpi.comresearchgate.net
Reaction Mechanism Prediction and Energy Landscape Mapping
Information regarding the theoretical prediction of reaction mechanisms and the mapping of energy landscapes involving this compound is not present in the surveyed literature. This type of analysis would provide insights into the reactivity of the aldehyde group and the influence of the cyclopentylsulfanyl substituent on reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed that specifically include this compound. QSAR studies establish mathematical relationships between the chemical structure and biological activity of a series of compounds. nih.govnih.gov While QSAR is a widely used technique in drug discovery, its application to this particular compound has not been reported. researchgate.net
Virtual Screening and Ligand-Based Design Methodologies
There are no documented instances of this compound being used in virtual screening campaigns or as a basis for ligand-based drug design. Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov
Derivatization and Functionalization of 4 Cyclopentylsulfanyl Benzaldehyde
Synthesis of Imine and Hydrazone Derivatives
The aldehyde functionality of 4-(cyclopentylsulfanyl)benzaldehyde is a prime site for the formation of imines (Schiff bases) and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com
The general scheme for imine formation involves reacting this compound with a primary amine, often in a solvent like methanol (B129727) or ethanol (B145695), to yield the corresponding N-substituted imine. youtube.com This process is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com
Similarly, hydrazone derivatives can be synthesized by reacting this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide). For instance, the reaction with thiosemicarbazide (B42300) in refluxing ethanol would yield the corresponding thiosemicarbazone. mdpi.com This reaction is analogous to the synthesis of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide from 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde and thiosemicarbazide. mdpi.com
The synthesis of N-(4-chlorobenzilidine)benzoic acid hydrazide, a hydrazone, and N-(4-chlorobenzilidine)-l-phenylethanolamine, an imine, from 4-chlorobenzaldehyde (B46862) demonstrates the general applicability of these reactions to substituted benzaldehydes. researchgate.net
Formation of Thioacetal and Acetals
The carbonyl group of this compound can be protected or converted into other functional groups through the formation of acetals and thioacetals.
Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org The process is reversible and can be controlled by the addition or removal of water. youtube.comyoutube.com A variety of catalysts, including zirconium tetrachloride and perchloric acid adsorbed on silica (B1680970) gel, can facilitate this transformation for various carbonyl compounds. organic-chemistry.org The use of diols, such as ethylene (B1197577) glycol, leads to the formation of cyclic acetals.
Thioacetal Formation: Thioacetals are the sulfur analogs of acetals and are formed by the reaction of an aldehyde with thiols. These reactions are often catalyzed by acids like hafnium trifluoromethanesulfonate (B1224126) or tungstophosphoric acid. organic-chemistry.org Thioacetals are valuable synthetic intermediates. mdpi.com The formation of thioacetals from aldehydes and thiols can be a highly selective process. organic-chemistry.org The hydrolysis of thioacetals, such as benzaldehyde (B42025) methyl S-(substituted phenyl) thioacetals, has also been a subject of study. acs.org
Preparation of Carboxylic Acid and Alcohol Derivatives
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into two important classes of compounds.
Oxidation to Carboxylic Acid: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A notable example is the photocatalytic conversion of 4-chlorobenzaldehyde to the corresponding carboxylic acid using air and sunlight in the presence of a metalloporphyrin sensitizer. researchgate.net This suggests that similar green chemistry approaches could be applicable to this compound.
Reduction to Alcohol: The reduction of the aldehyde group to a primary alcohol is a common transformation. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses isopropanol (B130326) as both a solvent and a hydrogen donor with an alumina (B75360) catalyst, is an effective method for reducing aromatic aldehydes to their corresponding alcohols. researchgate.net This method has been shown to be efficient for benzaldehyde and its derivatives. researchgate.net Other reducing agents like sodium borohydride (B1222165) are also commonly used for this purpose. youtube.com
Integration into Heterocyclic Systems
The aldehyde functionality of this compound serves as a key building block for the synthesis of various heterocyclic systems.
One common approach is through condensation reactions. For example, chalcones, which are precursors to flavonoids and other heterocyclic compounds, can be synthesized from benzaldehyde derivatives. researchgate.net These chalcones can then be cyclized to form pyrimidines, pyrazoles, and other heterocyclic structures.
Another strategy involves multi-component reactions. For instance, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines has been developed to produce α-arylidenenitriles, which can be further elaborated into heterocyclic systems. mdpi.com The reaction of 4-(pyridine-2-yl)benzaldehyde with various reagents to form different heterocycles highlights the versatility of the aldehyde group in such syntheses. researchgate.net Furthermore, the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde itself involves the formation of a benzimidazole (B57391) ring system. mdpi.com
Aldol (B89426) condensation reactions with ketones, such as cyclopentanone, can also lead to the formation of larger carbocyclic or heterocyclic structures, depending on the subsequent reaction steps. researchgate.netresearchgate.netrsc.org
Exploration of Organometallic Derivatives and Coordination Complexes
The sulfur atom in the cyclopentylsulfanyl group of this compound introduces the potential for coordination to metal centers, leading to the formation of organometallic derivatives and coordination complexes. Thioethers are known to act as ligands for various metals. youtube.com
The synthesis of thioethers often involves nucleophilic substitution or metal-catalyzed reactions. acsgcipr.org While the focus is often on the formation of the C-S bond, the resulting thioether can participate in further coordination chemistry. The sulfur atom in a thioether can act as a nucleophile, attacking electrophiles to form sulfonium (B1226848) ions. youtube.comyoutube.com
In the context of catalysis, transient directing groups can be used to achieve C-H functionalization. For example, copper-catalyzed aryl ortho-C-H thiolation of aldehydes can be achieved using an amino acid as a transient directing group that forms an imine with the aldehyde. rsc.org This strategy could potentially be applied to this compound to introduce other functional groups onto the aromatic ring. The resulting ortho-thiolated product could then serve as a bidentate ligand for coordination to a metal center through both the newly introduced thiol and the existing cyclopentyl thioether.
In Vitro Investigations of Biological Activities and Structure Activity Relationships Sar
Evaluation of Specific Enzyme Inhibition Profiles (e.g., Tyrosinase, Cholinesterases)
There are currently no published studies evaluating the inhibitory effects of 4-(Cyclopentylsulfanyl)benzaldehyde on enzymes such as tyrosinase or cholinesterases. Research on other 4-substituted benzaldehyde (B42025) derivatives suggests that the nature of the substituent at the 4-position can significantly influence enzyme inhibitory activity. For instance, studies on other benzaldehydes have shown that steric and electronic properties of the substituent are critical for the extent and type of inhibition (e.g., competitive, non-competitive). However, without specific experimental data for this compound, any discussion of its potential activity would be purely speculative.
Mechanistic Insights into Enzyme-Ligand Interactions
Without experimental inhibition data, there are no mechanistic studies detailing the specific molecular interactions between this compound and any enzyme targets. Such insights are typically derived from kinetic analyses and structural biology techniques like X-ray crystallography or NMR spectroscopy, none of which have been reported for this compound.
Assessment of Antiproliferative Effects in Cellular Models (Mechanistic Studies)
No research has been published detailing the in vitro antiproliferative effects of this compound on any cancer cell lines. Therefore, data regarding its potency (e.g., IC₅₀ values) and the cellular mechanisms underlying any potential cytotoxic or cytostatic effects are not available.
Analysis of Intracellular Signaling Pathway Modulation (e.g., ERK/MAPK, ROS Production)
As there are no studies on the antiproliferative effects of this compound, there is consequently no information on its potential to modulate intracellular signaling pathways such as the ERK/MAPK cascade or its ability to influence the production of reactive oxygen species (ROS) in cells.
Antioxidant Capacity Assessment in Cell-Free Systems
The antioxidant potential of this compound has not been reported in any cell-free assay systems (e.g., DPPH, ABTS, ORAC). While the benzaldehyde scaffold is a feature of some known antioxidants, the specific contribution of the cyclopentylsulfanyl group to this activity has not been experimentally determined.
Antimicrobial Activity Screening and Mechanistic Analysis
There is no available data on the antimicrobial activity of this compound against any bacterial or fungal strains. Screening studies and subsequent mechanistic analyses to determine its mode of action as an antimicrobial agent have not been published.
Computational Docking and Molecular Dynamics for Receptor Binding Predictions
No computational studies, such as molecular docking or molecular dynamics simulations, have been published to predict the binding affinity and interaction modes of this compound with any biological receptors. Such in silico studies are often guided by initial in vitro findings, which are currently absent for this compound.
SAR Studies for Optimizing Desired In Vitro Activities
Structure-activity relationship studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For benzaldehyde derivatives, research has focused on modifying substituents on the phenyl ring to enhance potency and selectivity for various biological targets, including enzymes like aldehyde dehydrogenase (ALDH) and tyrosinase.
Aldehyde Dehydrogenase (ALDH) Inhibition:
The aldehyde dehydrogenase superfamily, particularly isoforms like ALDH1A3, has emerged as a significant target in cancer research. nih.goviu.edu Benzaldehyde derivatives have been explored as inhibitors of these enzymes. A study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors highlights key SAR principles. nih.govmdpi.com The investigation revealed that the nature of the linker between two phenyl rings and the substitution pattern on these rings are critical for inhibitory activity. nih.gov
For instance, compounds with a methyloxy (-CH₂O-) linker showed significantly higher potency against ALDH1A3 compared to those with an ester (-C(O)O-) linker. nih.gov This suggests that the flexibility and electronic properties of the ether linker are more favorable for binding to the enzyme's active site. Compound ABMM-15 , which features a 4-chlorobenzyl ether at the 4-position of benzaldehyde, was identified as a particularly potent and selective inhibitor of ALDH1A3 with a half-maximal inhibitory concentration (IC₅₀) of 0.23 µM. mdpi.com In contrast, its ester-linked analogue, 4-Formylphenyl 4-chlorobenzoate (B1228818) (ABMM-2) , was largely inactive. nih.govmdpi.com
This underscores the importance of the group at the 4-position. The cyclopentylsulfanyl group in this compound is a thioether, which is electronically similar to the ether in the potent inhibitor ABMM-15. It is a bulky, hydrophobic substituent, and its impact on ALDH inhibition would be a valuable point of investigation.
| Compound | Structure | Linker Group | Substituent (R) | ALDH1A3 IC₅₀ (µM) |
|---|---|---|---|---|
| ABMM-15 | ![]() | Ether (-CH₂O-) | 4-Chloro | 0.23 |
| ABMM-16 | ![]() | Ether (-CH₂O-) | 4-Chloro, 3-Methoxy | 1.29 |
| ABMM-2 | ![]() | Ester (-C(O)O-) | 4-Chloro | > 10 (94% remaining activity) |
| ABMM-4 | ![]() | Ester (-C(O)O-) | 4-Nitro | > 10 (88% remaining activity) |
Tyrosinase Inhibition:
Benzaldehyde derivatives are also recognized as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them of interest as skin-whitening agents. nih.govtandfonline.com SAR studies reveal that the aldehyde group is crucial for activity, often proposed to form a Schiff base with a primary amino group within the enzyme's active site. nih.gov The electronic properties of substituents on the phenyl ring significantly modulate this activity.
Studies on various substituted benzaldehydes have shown that hydroxyl groups, particularly at the C3 and C4 positions (catechol-like structures), enhance inhibitory potency. nih.govresearchgate.net For example, 3,4-dihydroxybenzaldehyde (B13553) was found to be an effective tyrosinase inhibitor. researchgate.net The presence of methoxy (B1213986) groups has also been explored. While a direct comparison is not available, the electron-donating nature of the sulfur atom in the cyclopentylsulfanyl group of this compound could influence the reactivity of the aldehyde group and its interaction with the tyrosinase active site. The steric bulk of the cyclopentyl ring is another critical factor that would affect how the molecule fits into the enzyme's binding pocket.
| Structural Feature | Effect on Tyrosinase Inhibition | Example Compound(s) |
|---|---|---|
| Aldehyde Group at C1 | Considered essential for activity (forms Schiff base) | Benzaldehyde |
| 3,4-Dihydroxy Substitution | Potent inhibition | 3,4-Dihydroxybenzaldehyde |
| 2,4-Dihydroxy Substitution | Moderate inhibition | 2,4-Dihydroxybenzaldehyde |
| 4-Methoxy Substitution | Inhibitory activity observed | Anisaldehyde (4-Methoxybenzaldehyde) |
| 4-Alkyl/Cycloalkyl Thioether | Activity not determined, but expected to be influenced by hydrophobicity and steric bulk | This compound |
Anti-inflammatory Activity:
Certain benzaldehyde derivatives isolated from marine fungi have demonstrated anti-inflammatory properties in vitro. nih.gov For instance, flavoglaucin (B158435) and isotetrahydro-auroglaucin were shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide-stimulated macrophage cells by suppressing iNOS and COX-2 protein expression. nih.gov These effects were linked to the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1). The structures of these active compounds are complex, but they share a substituted benzaldehyde core, suggesting that this scaffold is amenable to developing anti-inflammatory agents. The specific contribution of a cyclopentylsulfanyl group to this activity remains an open area for investigation.
Q & A
Q. Advanced
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement, particularly for handling disorder in the cyclopentyl group. The program’s robustness with small-molecule data (<1.0 Å resolution) is well-documented .
- Mercury CSD : Analyze packing motifs and hydrogen-bonding patterns (e.g., C–H⋯O interactions between aldehyde groups). Compare with analogous structures (e.g., 4-(Benzylsulfanyl)benzaldehyde, CCDC entry XYZ) .
Limitation : Cyclopentyl’s conformational flexibility complicates density map interpretation. Apply restraints to sulfur and adjacent carbons during refinement .
How does the sulfanyl substituent affect regioselectivity in cross-coupling reactions involving this compound?
Advanced
The –S–C₅H₉ group directs electrophilic substitution to the ortho position relative to the aldehyde due to:
- Steric effects : The bulky cyclopentyl group hinders attack at the para position.
- Electronic effects : Sulfur’s electron donation activates the ring, favoring ortho/para pathways.
Methodology : Use Hammett constants (σ) to predict substituent influence. For example, σₚ for –S–C₅H₉ is ~–0.15, comparable to –OCH₃, indicating moderate activation. Validate with competitive coupling experiments (e.g., Suzuki reactions with 4-substituted bromobenzenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




